2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide
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Overview
Description
2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide is a complex organic compound with a unique structure that combines elements of purine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the purine ring, followed by the introduction of the triazine moiety. The final step involves the acylation of the intermediate compound to form the acetamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of catalysts and solvents that can be easily recycled is also common to reduce environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
- 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)propanoate
Uniqueness
The uniqueness of 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O3/c1-4-5-19-12(23)10-11(18(3)14(19)24)16-13-20(10)6-8(2)17-21(13)7-9(15)22/h4H,1,5-7H2,2-3H3,(H2,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAXHAZHLXBFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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